molecular formula C11H11IN2O2 B11799479 3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole

3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole

Cat. No.: B11799479
M. Wt: 330.12 g/mol
InChI Key: RVYRAKKRWUGYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the 3,4-dimethoxyphenyl and iodine substituents makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole typically involves the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate 1,3-diketone or α,β-unsaturated carbonyl compound, followed by iodination. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as acetic anhydride or iodine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions typically involve the use of polar solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, known for its psychoactive properties.

    3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of various pharmaceuticals.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with potential bioactive properties.

Uniqueness

3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole is unique due to the presence of both the 3,4-dimethoxyphenyl and iodine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11IN2O2

Molecular Weight

330.12 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-4-iodo-1H-pyrazole

InChI

InChI=1S/C11H11IN2O2/c1-15-9-4-3-7(5-10(9)16-2)11-8(12)6-13-14-11/h3-6H,1-2H3,(H,13,14)

InChI Key

RVYRAKKRWUGYEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=NN2)I)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.